6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(3-methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. These compounds are renowned for their structural versatility and bioactivity, particularly in anticancer, antimicrobial, and anti-inflammatory applications . The substitution pattern at positions 3 and 6 critically influences pharmacological properties.
Properties
Molecular Formula |
C16H19N5S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-(3-methylphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5S/c1-11-4-3-5-13(10-11)15-19-21-14(17-18-16(21)22-15)12-6-8-20(2)9-7-12/h3-5,10,12H,6-9H2,1-2H3 |
InChI Key |
KAQVRYSDLUJMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazole structure, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 290.4 g/mol. The presence of the piperidine moiety and the 3-methylphenyl group enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles and thiadiazoles possess significant antimicrobial properties. For instance, compounds structurally similar to 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated efficacy against various bacterial and fungal strains .
- Antifungal Properties : A related study indicated that triazole derivatives displayed moderate to good antifungal activity against strains such as Candida albicans and Candida tropicalis. The inhibition percentages were notably better than conventional antifungals at specific concentrations .
- Antiviral Potential : The triazole-thiadiazole framework has been linked to antiviral activities. Compounds with similar structures have been explored for their potential in treating viral infections due to their ability to inhibit viral replication .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis in targeted cells .
Synthesis Methods
The synthesis of 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically follows a multi-step reaction process:
- Formation of Thiadiazole : The initial step involves the reaction of hydrazine derivatives with thiocarbonyl compounds to form thiadiazoles.
- Triazole Ring Formation : Subsequently, the thiadiazole is reacted with substituted phenyl compounds to yield the desired triazole-thiadiazole hybrid.
- Piperidine Incorporation : Finally, the piperidine moiety is introduced through alkylation reactions.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolothiadiazoles exhibit diverse bioactivities depending on substituents. Below is a detailed comparison of analogs from recent studies:
Pharmacological Activity Comparisons
- Anticancer Activity: CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]triazolo-thiadiazole): Exhibited 50 mg/kg dose efficacy in Ehrlich ascitic carcinoma, increasing mean survival time by 40% vs. control with mild hepatic toxicity . 5b (Adamantyl derivative): Demonstrated antiproliferative activity via Bcl-2 inhibition, with IC₅₀ values <10 µM in breast cancer cell lines. Microwave-synthesized 3g (6-(4-fluorophenyl)): Showed 85% inhibition against MCF-7 cells at 50 µM.
Antimicrobial Activity :
- Anti-Inflammatory/TNF-α Inhibition: 7c (6-(4-nitrophenyl)-3-(2,4-dimethylphenylamino)): Reduced TNF-α production by 60% at 10 µM.
Substituent Effects on Bioactivity
Q & A
Q. Critical Parameters :
- POCl₃ Stoichiometry : Excess POCl₃ (10–15 eq) ensures complete activation of carboxylic acids .
- Temperature Control : Prolonged reflux (>12 h) improves cyclization yields but risks decomposition above 160°C .
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the fused triazole-thiadiazole core and substituent orientations (e.g., dihedral angles between aryl and piperidine groups) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 356.12) .
Validation : Cross-reference with computational simulations (DFT for NMR/IR) reduces misassignment risks .
Advanced: How do substituent variations at the 6-(3-methylphenyl) and 3-(piperidinyl) positions affect structure-activity relationships (SAR)?
Methodological Answer:
SAR studies reveal:
| Substituent Position | Modification | Biological Impact | Source |
|---|---|---|---|
| 6-Phenyl | Electron-withdrawing groups (e.g., Cl, NO₂) | ↑ Antimicrobial activity (MIC: 2–4 µg/mL vs. S. aureus) | |
| 3-Piperidinyl | Methylsulfonyl substitution | Enhances CNS permeability (logP: 2.8 → 1.9) and anti-inflammatory activity (IC₅₀ COX-2: 0.8 µM) | |
| Thiadiazole Core | Fusion with pyridine rings | Improves metabolic stability (t₁/₂: 4.2 h in human liver microsomes) |
Q. Experimental Design :
- Parallel Synthesis : Generate derivatives with systematic substituent changes.
- Activity Assays : Standardize against bacterial panels (E. coli, S. aureus) and enzyme targets (COX-2, 14α-demethylase) .
Advanced: What molecular mechanisms underlie its reported anticancer and anti-inflammatory activities?
Methodological Answer:
- Anticancer : Inhibits tubulin polymerization (IC₅₀: 1.2 µM) by binding to the colchicine site, disrupting mitotic spindle formation .
- Anti-inflammatory : Suppresses NF-κB signaling via IKKβ inhibition (IC₅₀: 0.5 µM), reducing IL-6 and TNF-α production in macrophages .
- Target Validation :
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Purity : Validate via HPLC (≥98% purity) and LC-MS to exclude degradation products .
- Cellular Context : Test in isogenic cell lines (e.g., p53 WT vs. KO) to isolate mechanism-specific effects .
Case Example : Discrepant cytotoxicity (IC₅₀: 5 µM vs. 20 µM) resolved by controlling serum content (FBS modulates bioavailability) .
Advanced: What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction :
- Mitigation Strategies :
Advanced: What strategies address hydrolytic instability of the triazolo-thiadiazole core in physiological conditions?
Methodological Answer:
- Structural Stabilization :
- Formulation : Encapsulation in PLGA nanoparticles (size: 150 nm) enhances plasma stability (t₁/₂: 24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
